4-bromo-2-[(morpholin-4-yl)methyl]phenol
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Overview
Description
4-bromo-2-[(morpholin-4-yl)methyl]phenol is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is characterized by the presence of a bromine atom, a morpholine ring, and a phenol group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(morpholin-4-yl)methyl]phenol typically involves the reaction of 4-bromophenol with morpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as methanol and a temperature range of 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .
Scientific Research Applications
4-bromo-2-[(morpholin-4-yl)methyl]phenol is utilized in several scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(morpholin-4-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with various receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methoxyaniline: Similar in structure but contains a methoxy group instead of a morpholine ring.
4-(bromomethyl)pyridine: Contains a pyridine ring instead of a phenol group.
4-bromo-2-{[2-(morpholin-4-yl)ethylimino]methyl}phenol: Contains an ethylimino group instead of a morpholinomethyl group
Uniqueness
4-bromo-2-[(morpholin-4-yl)methyl]phenol is unique due to the presence of both a bromine atom and a morpholine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
60460-70-0 |
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Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-bromo-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H14BrNO2/c12-10-1-2-11(14)9(7-10)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 |
InChI Key |
JBUKGAGQXRBQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)O |
Purity |
95 |
Origin of Product |
United States |
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